Molinate-sulfone

Description

Significance as a Thiocarbamate Herbicide Transformation Product

Thiocarbamate herbicides, including molinate (B1677398), undergo various transformation processes in the environment and within organisms. epa.gov These processes, which include oxidation, can lead to the formation of metabolites that may have different chemical properties and toxicological effects than the parent compound. researchgate.netnih.gov Molinate-sulfone, along with molinate sulfoxide (B87167), is a key product of the sulfoxidation metabolic pathway of molinate. ebi.ac.ukresearchgate.netnih.govapvma.gov.au

The formation of this compound is significant because transformation products of pesticides can be more mobile, persistent, or toxic than the original herbicide. nih.gov The U.S. Environmental Protection Agency (EPA) has recognized this compound as a degradate of concern that should be included in drinking water risk assessments. epa.gov This underscores the importance of monitoring for not just the parent herbicide but also its transformation products in environmental and toxicological studies. epa.govepa.gov

Overview of Parent Compound (Molinate) Environmental Dynamics and Metabolic Fates Leading to Sulfone Formation

Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate) is primarily used to control grassy weeds in rice paddies. nih.govontosight.ai Its environmental fate is influenced by several factors, with volatilization from soil and water being a major route of dissipation. nih.govwho.int While chemical hydrolysis and microbial degradation are generally considered minor degradation pathways for molinate itself, the compound is subject to metabolic transformation in various organisms. nih.govwho.int

The metabolism of molinate in mammals proceeds through two primary pathways: ring hydroxylation and sulfur oxidation. researchgate.netapvma.gov.auepa.gov

Ring Hydroxylation: This pathway, which involves the hydroxylation of the azepane ring, is considered a detoxification route and is predominant at lower doses of molinate. nih.govresearchgate.netapvma.gov.au

Sulfur Oxidation: At higher doses, the metabolism shifts towards sulfur oxidation. apvma.gov.auepa.gov This pathway involves the initial oxidation of the sulfur atom to form molinate sulfoxide. researchgate.netapvma.gov.auepa.gov Molinate sulfoxide can then be further oxidized to form this compound. nih.govresearchgate.netapvma.gov.auoup.com This sulfoxidation route is considered a bioactivation pathway, as the resulting metabolites, including this compound, have been shown to be more potent inhibitors of certain enzymes than the parent molinate. researchgate.netoup.com

The formation of this compound is a multi-step process mediated by cytochrome P450 enzymes. apvma.gov.au The initial oxidation to molinate sulfoxide is a critical step, and this intermediate can then undergo further oxidation to yield the sulfone. apvma.gov.aunih.gov

Research Gaps and Motivations for Comprehensive Study of this compound

While the formation of this compound from molinate is established, several research gaps remain, motivating further investigation into this transformation product.

Furthermore, there is a need for more comprehensive data on the environmental occurrence and persistence of this compound. core.ac.uk While monitoring programs have focused on the parent compound, the presence and potential accumulation of transformation products like this compound in water and soil require more detailed investigation. epa.govepa.gov The potential for these transformation products to contaminate drinking water sources is a significant concern. nih.govepa.govepa.gov

Understanding the complete metabolic pathway and the factors that influence the formation of this compound versus other metabolites is also crucial for accurate risk assessment. nih.gov The conditions under which the metabolic pathway shifts from detoxification (ring hydroxylation) to bioactivation (sulfoxidation) are of particular interest. nih.govepa.gov

Finally, investigating the microbial degradation of molinate and its transformation products could reveal potential bioremediation strategies for contaminated environments. While some bacteria can hydrolyze molinate, the fate of this compound in microbial systems is an area that warrants further study. nih.gov

Structure

2D Structure

3D Structure

Properties

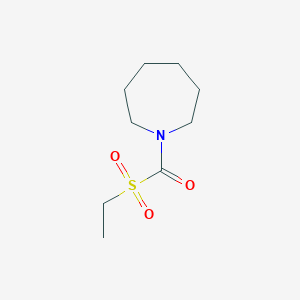

Molecular Formula |

C9H17NO3S |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

azepan-1-yl(ethylsulfonyl)methanone |

InChI |

InChI=1S/C9H17NO3S/c1-2-14(12,13)9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 |

InChI Key |

YDGVBAZMNPWLGE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C(=O)N1CCCCCC1 |

Origin of Product |

United States |

Formation and Mechanistic Pathways of Molinate Sulfone

Biotransformation Pathways

The conversion of molinate (B1677398) into molinate-sulfone within biological systems is a significant area of study. This biotransformation can occur through enzymatic activities in organisms such as mammals and via microbial action in the environment.

Enzymatic Sulfoxidation Routes in Biological Systems (e.g., Liver Microsomes)

In mammalian systems, the metabolism of molinate is a detoxification process that primarily occurs in the liver. A key pathway in this process is S-oxidation, which leads to the formation of molinate sulfoxide (B87167) and subsequently this compound. epa.gov This metabolic route is particularly prominent at higher doses of molinate, whereas at lower doses, carbon oxidation pathways tend to dominate. epa.gov

The enzymatic machinery responsible for this sulfoxidation is located within the liver microsomes and involves the cytochrome P450 (CYP) family of enzymes. mdpi.comnih.govlu.se These heme-thiolate monooxygenases catalyze the insertion of an oxygen atom into the sulfur atom of molinate, first forming the intermediate molinate sulfoxide. epa.gov This sulfoxide can then undergo further oxidation by the same enzyme system to yield this compound. researchgate.net Studies have shown that both Cytochrome P450 2C9 and P450 3A4 are capable of oxidizing sulfide (B99878) compounds to their sulfoxide and sulfone derivatives. nih.gov

| Enzyme Family | Cellular Location | Function | Metabolites Formed |

|---|---|---|---|

| Cytochrome P450 (CYP) | Liver Microsomes | Catalyzes the oxidation of the sulfur atom in molinate. | Molinate Sulfoxide, this compound |

Microbial Oxidation Mechanisms and Identification of Degrading Microorganisms

In the environment, microorganisms play a crucial role in the breakdown of herbicides like molinate. While microbial transformation can lead to various oxidized metabolites, including sulfoxides and sulfones, some microorganisms utilize different degradation pathways. nih.govresearchgate.net

A notable bacterium capable of degrading molinate is Gulosibacter molinativorax. nih.gov However, the primary degradation pathway for this organism does not involve sulfoxidation. Instead, Gulosibacter molinativorax employs a molinate hydrolase to cleave the thioester bond of the molinate molecule. nih.govresearchgate.net This hydrolytic action results in the formation of azepane-1-carboxylic acid and ethanethiol, which are then further metabolized. nih.gov

While G. molinativorax follows a hydrolytic route, other microbial degradation pathways under aerobic conditions can lead to partially oxidized products like molinate sulfoxide and potentially this compound through cometabolism. nih.govresearchgate.net However, the specific microbial species responsible for the direct sulfoxidation of molinate to its sulfone are not as well-defined as the hydrolytic pathway of G. molinativorax.

| Microorganism | Primary Degradation Pathway | Key Enzyme | Primary Metabolites |

|---|---|---|---|

| Gulosibacter molinativorax | Hydrolysis | Molinate Hydrolase | Azepane-1-carboxylic acid, Ethanethiol |

| Various environmental microbes | Oxidation (Cometabolism) | Not specified | Molinate sulfoxide, this compound |

Abiotic Transformation Processes

Outside of biological systems, molinate can be transformed into this compound through various chemical and physical processes, particularly in aquatic environments.

Oxidative Chemical Reactions (e.g., Chlorination-Induced Formation in Water Treatment)

Water treatment processes, especially those involving chlorination, can induce the chemical oxidation of molinate. epa.gov The addition of chlorine to water generates hypochlorous acid, a powerful oxidizing agent that can react with molinate. nih.gov This reaction leads to the formation of molinate sulfoxide, which is a recognized transformation product in chlorinated water. epa.govnih.gov Further oxidation of the sulfoxide to this compound is also a potential subsequent step in this process. epa.gov

The efficiency of this transformation can be influenced by factors such as the chlorine dose and the pH of the water. nih.gov Other oxidants used in water treatment, such as ozone and potassium permanganate, can also degrade molinate, though the specific formation of this compound through these methods is part of a complex mixture of transformation products. researchgate.netmdpi.com

| Treatment Process | Oxidizing Agent | Primary Transformation Product |

|---|---|---|

| Chlorination | Hypochlorous Acid | Molinate Sulfoxide |

| Ozonation | Ozone | Various oxidized by-products |

Photolytic Oxidation Pathways and By-product Identification

Molinate present in surface waters can undergo photolytic degradation upon exposure to sunlight. This process can be direct, through the absorption of light by the molinate molecule, or indirect, through reactions with photochemically produced reactive species like hydroxyl radicals. While photolysis can lead to the complete mineralization of molinate to carbon dioxide, water, and inorganic ions, it also involves the formation of various intermediate by-products. mdpi.com

Studies on the photocatalytic degradation of molinate have identified several of these intermediates. Although complete mineralization is the ultimate outcome of efficient photocatalysis, the stepwise degradation pathway can include oxidized products. The identification of this compound as a specific by-product of photolytic oxidation requires careful analysis of the intermediates formed under different environmental conditions.

Environmental Behavior and Distribution of Molinate Sulfone

Occurrence and Fate in Aquatic Systems

The transformation of molinate (B1677398) into its various metabolites, including molinate-sulfone, is a key aspect of its fate in aquatic environments. The presence and behavior of these degradation products are influenced by various factors within the water column and sediment.

While the parent compound, molinate, is frequently detected in surface waters within rice-growing regions, specific monitoring data detailing the concentration and detection frequency of this compound are not widely documented in the reviewed scientific literature. epa.govnih.gov The EPA has recommended that monitoring programs for molinate should also analyze for its residues, including this compound, particularly at water treatment plants, to understand the effects of treatment processes on its transformation and removal. epa.gov

Table 1: Detection of this compound in Surface Water

| Location/Study Area | Concentration Range (µg/L) | Detection Frequency | Source |

|---|---|---|---|

| Various Agricultural Regions | Data not specified for this compound in reviewed sources. | Data not specified for this compound in reviewed sources. | epa.gov |

The potential for groundwater contamination by pesticides and their metabolites is a significant environmental concern. Although the parent herbicide, molinate, has been detected in groundwater at levels ranging from 0.005 to 1.5 µg/L, specific data on the presence and transport dynamics of this compound in groundwater systems were not identified in the available research. epa.gov The persistence of the parent compound in aquatic metabolism studies suggests that its metabolites could also persist if they reach groundwater. epa.gov

Table 2: Presence of this compound in Groundwater

| Location/Study Area | Concentration Range (µg/L) | Detection Notes | Source |

|---|---|---|---|

| Various Agricultural Regions | Data not specified for this compound in reviewed sources. | Recognized as a metabolite of concern with potential to reach groundwater. | epa.gov |

In aquatic environments, pesticides can partition between the water column and sediment, a process that significantly affects their mobility, bioavailability, and persistence. Studies on the parent compound indicate that it tends to reversibly partition to sediment. epa.gov However, specific research quantifying the sediment partitioning coefficient (Koc) or describing the mobility dynamics of this compound in sediment was not found. Generally, the mobility of sulfone metabolites can differ from their parent compounds, but without experimental data, the specific behavior of this compound remains uncharacterized. nih.gov

Behavior and Persistence in Terrestrial Environments

The fate of this compound in soil is governed by processes such as adsorption, desorption, and leaching, which collectively determine its persistence and potential to move through the soil profile.

Adsorption to soil particles is a crucial process that influences the availability of a pesticide or its metabolite for transport, degradation, or uptake by organisms. californiaagriculture.org This process is dependent on the chemical's properties as well as soil characteristics like organic matter and clay content. californiaagriculture.org For fensulfothion (B1672535), a different organophosphate pesticide, the sulfone metabolite showed different adsorption characteristics compared to the parent compound and the sulfide (B99878) metabolite. nih.gov However, specific studies measuring the soil adsorption (Kd) and desorption coefficients for this compound were not available in the reviewed literature.

Table 3: Soil Adsorption Coefficients for this compound

| Soil Type | Adsorption Coefficient (Kd) | Organic Carbon Partitioning Coefficient (Koc) | Source |

|---|---|---|---|

| Not Specified | Data not specified for this compound in reviewed sources. | Data not specified for this compound in reviewed sources. | N/A |

The mobility of a pesticide's metabolite in soil determines its potential to leach into groundwater. wa.gov Leaching potential is influenced by factors such as water solubility and the degree of adsorption to soil particles. wa.gov Research on other pesticides has shown that sulfone metabolites can be more mobile than the parent compound. nih.gov For instance, the mobility of fensulfothion and its metabolites through soil was directly related to their water solubilities, with the order being fensulfothion > fensulfothion sulfone > fensulfothion sulfide. nih.gov Despite these general principles, specific studies evaluating the mobility and leaching potential of this compound through different soil profiles have not been documented in the available sources.

Degradation and Persistence in Varied Soil Conditions (e.g., Flooded vs. Non-flooded)

Research indicates a marked difference in the degradation and persistence of molinate and its metabolites in flooded versus non-flooded soils. Generally, the parent compound, molinate, dissipates more rapidly in non-flooded, aerobic soils compared to flooded, anaerobic environments. This is largely attributed to the different microbial and chemical processes that dominate in each condition.

In non-flooded, aerobic soils, oxidative degradation pathways are prevalent. Molinate undergoes oxidation of the sulfur atom, leading to the formation of molinate sulfoxide (B87167), which is then further oxidized to this compound. researchgate.net These oxidative processes are primarily mediated by soil microorganisms. researchgate.net While the parent molinate has a half-life of approximately 3 weeks in moist, non-flooded soil, its oxidized metabolites, including this compound, are generally considered to be more persistent. researchgate.net

Conversely, in flooded, anaerobic soils, the degradation of molinate is significantly slower, with a reported half-life of about 10 weeks. researchgate.net Under these conditions, reductive degradation pathways are more likely to occur, and the formation of oxidized metabolites like this compound is less favored. The primary mode of dissipation for molinate in flooded conditions is often volatilization from the water surface rather than degradation within the soil. researchgate.net The anaerobic environment inhibits the microbial activity responsible for the oxidative degradation seen in non-flooded soils, leading to the longer persistence of the parent compound and limiting the formation of this compound. researchgate.net

Studies have shown that while molinate itself may dissipate, its partially oxidized metabolites can be more toxic and persistent than the original compound. researchgate.net This highlights the importance of understanding the fate of metabolites like this compound in different soil environments to fully assess the environmental impact of molinate use.

Interactive Data Table: Degradation of Molinate in Flooded vs. Non-flooded Soil

| Soil Condition | Predominant Process | Half-life of Molinate | Formation of this compound |

| Non-flooded (Aerobic) | Oxidative Degradation | ~ 3 weeks | Favored |

| Flooded (Anaerobic) | Reductive Degradation / Volatilization | ~ 10 weeks | Limited |

Detailed Research Findings:

A laboratory study on the degradation of [14C]molinate found that 50% of the applied herbicide was lost in 3 weeks under moist (non-flooded) soil conditions. In contrast, under flooded conditions, it took 10 weeks for a 50% loss to occur. researchgate.net

Analysis of degradation products revealed that in non-flooded soils, molinate is subject to oxidation, forming molinate sulfoxide, alongside other degradation pathways such as hydroxylation of the azepine ring. researchgate.net

In flooded systems, there was very little breakdown of the parent molinate molecule observed in the soil and floodwater, with volatilization being the primary route of dissipation. researchgate.net

It has been noted that most known degradation pathways for molinate result in partially oxidized metabolites that exhibit greater toxicity and persistence than the parent herbicide. researchgate.net

Advanced Analytical Methodologies for Molinate Sulfone Characterization

Extraction and Sample Preparation Techniques for Environmental Matrices (e.g., Soil, Water, Sediment)

Effective sample preparation is a critical first step in the analysis of Molinate-sulfone from environmental samples, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels. The choice of extraction technique depends on the specific characteristics of the matrix.

For water samples , a common approach involves liquid-liquid extraction (LLE) using a solvent like toluene. This is followed by direct analysis of the extract. Solid-phase extraction (SPE) using polymeric sorbents has also been developed for the rapid determination of related compounds in water, offering high recovery rates. nih.govepa.gov

Soil and sediment samples present a greater challenge due to their complex composition. usgs.gov Methods such as sonication with a water-acetonitrile mixture followed by partitioning into dichloromethane (B109758) have been successfully employed. nih.gov Accelerated solvent extraction (ASE) is another technique used for extracting pesticides from sediment. usgs.gov For multi-residue analysis in soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity due to its simplicity and high throughput. acs.org This method typically involves an extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup. acs.orgresearchgate.net Magnetic solid-phase extraction (MSPE) is an emerging technique that utilizes magnetic nanoparticles for the isolation and enrichment of various compounds, including pesticides, from complex matrices. cabidigitallibrary.org

The cleanup of extracts is often necessary to remove co-extracted substances that can interfere with the final analysis. Techniques like gel permeation chromatography (GPC) and the use of materials such as Florisil® or stacked graphitized carbon and alumina (B75360) SPE cartridges are utilized for this purpose. usgs.gov

| Matrix | Extraction Technique | Key Features |

| Water | Liquid-Liquid Extraction (LLE) | Direct analysis of the solvent extract. epa.gov |

| Water | Solid-Phase Extraction (SPE) | Rapid determination with high recovery rates. nih.gov |

| Soil/Sediment | Sonication with solvent mixture | Effective for partitioning pesticides. nih.gov |

| Soil | QuEChERS | Simple, high-throughput multi-residue method. acs.org |

| Sediment | Accelerated Solvent Extraction (ASE) | Efficient extraction from solid matrices. usgs.gov |

| Various | Magnetic Solid-Phase Extraction (MSPE) | Utilizes magnetic nanoparticles for efficient isolation. cabidigitallibrary.org |

Chromatographic Separation and Detection Methods

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the extract before its detection and quantification.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like Molinate (B1677398) and its derivatives. When coupled with a Nitrogen-Phosphorus Detector (NPD), it provides a highly selective and sensitive method for detecting nitrogen-containing compounds. nih.govscioninstruments.com The NPD operates by catalytically reacting nitrogen and phosphorus compounds in a hydrogen plasma, leading to the generation of a specific electrical signal. srigc.com This selectivity is advantageous when analyzing complex environmental samples, as it minimizes interference from other co-extracted substances. americanlaboratory.com GC-NPD has been successfully used for the multiresidue analysis of pesticides in soil and for determining Molinate residues in water. epa.govnih.gov

Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of a wide range of pesticide residues, including polar and thermally labile transformation products that are not amenable to GC analysis. nih.gov This technique offers excellent selectivity and sensitivity, allowing for the reliable identification and quantification of analytes at very low concentrations. nih.gov

LC-MS/MS is particularly valuable for the analysis of Molinate's transformation products, such as Molinate sulfoxide (B87167), which can be formed during water treatment processes like chlorination. epa.gov The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of molecules, preserving their structural integrity for mass analysis. researchgate.net The high accuracy of mass analyzers like time-of-flight (TOF) can aid in the elucidation of unknown transformation products. researchgate.net

| Technique | Analytes | Key Advantages |

| GC-NPD | Nitrogen-containing pesticides | High selectivity and sensitivity for nitrogen compounds. nih.govscioninstruments.com |

| LC-MS/MS | Wide range of pesticides and transformation products | Excellent selectivity and sensitivity, suitable for polar and labile compounds. nih.govnih.gov |

Identification and Quantitation of this compound and Co-occurring Transformation Products

The unambiguous identification of this compound and its transformation products relies on comparing their chromatographic retention times and mass spectra with those of certified reference standards. nih.gov In GC-MS, identification is confirmed by matching the retention time and the relative abundance of selected ions. nih.gov In LC-MS/MS, multiple reaction monitoring (MRM) is commonly used, where specific precursor-to-product ion transitions are monitored for each target analyte, providing a high degree of certainty in identification. acs.org

Quantitation is typically performed using an external calibration curve generated from the analysis of standard solutions of known concentrations. fda.gov To compensate for any matrix effects that might suppress or enhance the analyte signal, matrix-matched calibration standards are often employed. nih.goveurl-pesticides.eu The use of internal standards is also a common practice to correct for variations in extraction efficiency and instrument response. fda.gov

Development and Validation of Multi-Residue Analytical Protocols for this compound

The development of multi-residue methods (MRMs) capable of simultaneously analyzing a large number of pesticides, including this compound, is essential for efficient monitoring of environmental and food samples. acs.orgnih.gov These methods, often based on GC-MS/MS or LC-MS/MS, require rigorous validation to ensure their reliability. nih.gov

Method validation is a comprehensive process that assesses several key performance parameters. eurl-pesticides.eu These include:

Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix. nih.gov

Linearity: The range over which the instrument response is proportional to the analyte concentration. nih.gov

Accuracy: The closeness of the measured value to the true value, typically assessed through recovery experiments where samples are spiked with a known amount of the analyte. nih.gov Satisfactory recovery values are generally within the 70-120% range. nih.gov

Precision: The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD). nih.gov An RSD of ≤20% is often considered acceptable. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Matrix Effect: The influence of co-extracted matrix components on the analyte's ionization and subsequent detection. nih.gov

Regulatory bodies and quality assurance guidelines provide frameworks for the validation of analytical methods for pesticide residue analysis. eurl-pesticides.eueurl-pesticides.eu

Biochemical Interactions and Mechanistic Ecotoxicology of Molinate Sulfone

Enzyme Inhibition Mechanisms

Aldehyde Dehydrogenase (ALDH) Inhibition Kinetics and Relative Potency Compared to Parent Molinate (B1677398) and Sulfoxide (B87167)

Molinate-sulfone is a significantly more potent inhibitor of aldehyde dehydrogenase (ALDH) than its parent compound, molinate, or its intermediate metabolite, molinate sulfoxide. nih.govresearchgate.netebi.ac.uk Studies using human recombinant mitochondrial ALDH (hALDH2) and mouse striatal synaptosomes have consistently demonstrated the superior inhibitory capacity of the sulfone metabolite. nih.govebi.ac.uk

In comparative kinetic studies, this compound was the only one of the three compounds to exhibit significant inhibition of hALDH2 activity. nih.gov While molinate sulfoxide did show some inhibitory effect in mouse striatal synaptosomes, this is likely due to the presence of multiple ALDH isozymes and potential further oxidation to the more reactive sulfone form within the synaptosomal preparations. nih.gov The parent compound, molinate, showed negligible inhibition of ALDH in these assays. nih.gov

The enhanced potency of this compound is attributed to the increased electrophilicity of the sulfone group compared to the sulfoxide and the original thioether in molinate, making it a better target for nucleophilic attack by amino acid residues in the enzyme's active site. nih.govacs.org

| Compound | Relative ALDH Inhibitory Potency | Notes |

| This compound | High | Consistently the most potent inhibitor in various models. nih.govresearchgate.netebi.ac.uk |

| Molinate sulfoxide | Low to Moderate | Shows some inhibition, particularly in complex systems like synaptosomes. nih.gov |

| Molinate | Negligible | Poor inhibitor of ALDH activity. nih.gov |

This table summarizes the relative potencies based on in vitro studies.

Structural Basis for ALDH Inhibition and Active Site Interactions

The mechanism of ALDH inhibition by this compound involves the covalent modification of a critical cysteine residue within the enzyme's active site. nih.govnih.gov Specifically, research has identified Cysteine-302 (Cys302) in human ALDH2 as the primary target for this interaction. nih.govaltex.org

This compound acts as an electrophile, and the thiol group of the Cys302 residue acts as a nucleophile. nih.govacs.org The interaction results in the formation of a stable thiocarbamate adduct on the Cys302 residue, effectively and irreversibly inactivating the enzyme. nih.govnih.gov This covalent modification prevents the enzyme from carrying out its normal function of oxidizing aldehydes. nih.gov The specificity of this interaction is highlighted by the fact that a mutant form of hALDH2, where Cys302 was replaced with a serine residue (C302S), showed no reactivity with this compound. nih.gov

Covalent Protein Modification

Identification of Cysteine Adducts and Specific Residue Modification (e.g., Cys302 of ALDH)

The high reactivity of this compound towards thiol groups leads to the formation of covalent adducts with cysteine residues on various proteins. nih.govacs.org Mass spectrometry and site-directed mutagenesis have been instrumental in identifying these modifications. nih.gov As mentioned previously, the most well-characterized adduct is the S-hexahydro-1H-azepine-1-carbonyl adduct formed on the Cys302 residue of ALDH2. nih.govacs.org This modification involves the transfer of the hexahydroazepine-1-carbonyl moiety from this compound to the sulfur atom of the cysteine residue. nih.gov

While Cys302 of ALDH is a primary target, evidence suggests that at higher concentrations, other cysteine residues on ALDH and other proteins can also be modified by this compound. nih.gov This indicates a broader potential for protein adduction beyond the specific inhibition of ALDH.

Broader Implications for Protein Functionality and Cellular Processes in Non-Human Organisms

The covalent modification of proteins by this compound extends beyond ALDH and has significant implications for cellular function in various non-human organisms. nih.govapvma.gov.au The indiscriminate reactivity of this electrophilic metabolite with sulfhydryl-containing biomolecules can disrupt a wide range of cellular processes. apvma.gov.au

In addition to ALDH, another key target of molinate and its metabolites is a carboxylesterase, identified as Hydrolase A, found in the liver and testes of rats. nih.govca.gov Both molinate sulfoxide and this compound are potent inhibitors of this enzyme, which is involved in the hydrolysis of cholesterol esters. researchgate.netnih.govoup.com Inhibition of this esterase is thought to be a contributing factor to the reproductive toxicity observed in male rats. researchgate.netresearchgate.net

The broader consequences of covalent protein modification by this compound can include:

Inhibition of lipid biosynthesis : By conjugating with acetyl coenzyme A and other sulfhydryl-containing molecules, it can interfere with fatty acid and lipid production. apvma.gov.au

Disruption of protein synthesis : The adduction of essential amino acids like cysteine can impair the synthesis of new proteins. apvma.gov.au

Inhibition of other metabolic pathways : The biosynthesis of isoprenoids (including gibberellins) and flavonoids can also be inhibited. apvma.gov.au

Comparative Biochemical Reactivity of this compound with Parent Molinate and Molinate Sulfoxide

The biochemical reactivity of the three compounds—molinate, molinate sulfoxide, and this compound—differs significantly, with reactivity increasing with the oxidation state of the sulfur atom. nih.govresearchgate.net

Molinate : The parent compound is relatively stable and shows little to no direct reactivity with biological nucleophiles like cysteine residues under physiological conditions. nih.gov Its toxicity is primarily dependent on its metabolic activation. researchgate.netnih.gov

Molinate Sulfoxide : This intermediate metabolite is more reactive than molinate. nih.govresearchgate.net It is capable of inhibiting certain enzymes, such as testicular carboxylesterase, and can form adducts with proteins. researchgate.netresearchgate.net However, its reactivity towards ALDH is considerably lower than that of the sulfone. nih.gov

This compound : As the most oxidized and electrophilic of the three, this compound is the most biochemically reactive. nih.govresearchgate.net It readily reacts with thiol groups, leading to potent enzyme inhibition and widespread covalent protein modification. nih.govacs.org Its high reactivity means it is often difficult to detect in vivo, as it is quickly consumed in reactions with cellular components. nih.gov

| Compound | Reactivity with Cysteine Residues | Key Target Enzymes |

| This compound | High | Aldehyde Dehydrogenase (ALDH), Carboxylesterases. nih.govnih.gov |

| Molinate sulfoxide | Moderate | Carboxylesterases. researchgate.netresearchgate.net |

| Molinate | Low/Negligible | Requires metabolic activation to become reactive. nih.gov |

This table provides a comparative overview of the biochemical reactivity of molinate and its sulfoxidized metabolites.

Mechanistic Investigations in Model Organisms (e.g., C. elegans, Rats)

Mechanistic studies in model organisms have been crucial for elucidating the biochemical pathways through which molinate and its metabolites, including this compound, exert their effects. Research using rats and the nematode Caenorhabditis elegans has provided significant insights into the specific molecular interactions and subsequent cellular-level disruptions.

In rats, the metabolic activation of molinate is a key prerequisite for its toxicological action. epa.gov Molinate is metabolized through two primary pathways: ring hydroxylation, which is considered a detoxification route predominant at lower exposure levels, and sulfoxidation, which becomes the major pathway at higher concentrations. apvma.gov.aunih.govnih.gov The sulfoxidation pathway involves the sequential oxidation of the thiol moiety, first to molinate-sulfoxide and then further to this compound. nih.govt3db.ca These oxidative metabolites, particularly this compound, are more reactive than the parent compound. nih.gov

Research has demonstrated that this compound is a potent inhibitor of several key enzymes. nih.govacs.org The mechanism of inhibition often involves the covalent modification of critical amino acid residues within the enzyme's active site. nih.gov Specifically, this compound has been shown to react with cysteine residues. nih.gov This reaction involves a nucleophilic attack from the thiol group of cysteine onto the carbonyl carbon of the this compound's thiocarbamate moiety, resulting in the formation of a stable carbamate (B1207046) adduct and covalent modification of the protein. nih.gov

One of the primary targets identified in mechanistic studies is aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2. nih.govacs.org this compound is a significantly more potent inhibitor of human recombinant ALDH2 than both molinate and molinate-sulfoxide. nih.gov Mass spectrometry and site-directed mutagenesis have confirmed that this compound covalently modifies the active-site Cys302 of ALDH2, which accounts for the observed enzyme inhibition. nih.govacs.org

Carboxylesterases are another important target. Studies have shown that molinate-sulfoxide and this compound are more potent inhibitors of testicular carboxylesterase (also known as hydrolase A or neutral cholesterol ester hydrolase) than the parent molinate in rats. acs.orgresearchgate.netoup.comca.gov This inhibition is thought to occur via carbamoylation of an active site serine residue. acs.orgresearchgate.net

The relative inhibitory potency of molinate and its sulfoxidative metabolites has been a key area of investigation. While some studies using rat liver and testicular microsomes found molinate-sulfoxide to be the most potent esterase inhibitor followed by this compound, other reports using isolated rat Leydig cells identified this compound as the most potent inhibitor. nih.govacs.org

| Compound | Target Enzyme System | Relative Inhibitory Potency | Reference |

|---|---|---|---|

| This compound | Human Recombinant ALDH2 | Most Potent Inhibitor (245 M-1s-1) | nih.gov |

| Molinate | Human Recombinant ALDH2 | 3.2 times less potent than this compound (76 M-1s-1) | nih.gov |

| Molinate-sulfoxide | Human Recombinant ALDH2 | Least Potent Inhibitor (11.6 M-1s-1) | nih.gov |

| This compound | Mouse Striatal Synaptosomes | Most Potent ALDH Inhibitor | nih.gov |

| Compound | Experimental System | Finding on Potency Ranking | Reference |

|---|---|---|---|

| Molinate-sulfoxide | Liver and Testicular Microsomes | Most potent inhibitor, followed by this compound, then molinate. | nih.gov |

| This compound | Isolated Leydig Cells | Most potent inhibitor, followed by molinate-sulfoxide, then molinate. | nih.govacs.org |

In the model organism Caenorhabditis elegans, studies have focused on the neurotoxic potential of thiocarbamates. researcher.life Research has shown that acute treatment with molinate can lead to a gradual loss of dopaminergic (DAergic) cell morphology and structure in worms engineered to express green fluorescent protein specifically in these neurons. researchgate.netnih.gov This effect appeared to be specific to dopaminergic neurons, as the morphology of cholinergic neurons was not altered under similar exposure conditions. nih.gov These findings in C. elegans suggest that DAergic neurons are a specific target for molinate-induced neurodegeneration, providing a valuable model for investigating the molecular mechanisms underlying this toxicity. researcher.lifenih.gov

Remediation and Mitigation Strategies for Molinate Sulfone Contamination

Biological Remediation Approaches (e.g., Microbial Degradation Capability of Specific Strains)

The microbial degradation of the parent compound, molinate (B1677398), has been the primary focus of bioremediation research. While specific studies on the direct microbial degradation of molinate-sulfone are limited, the metabolic pathways of molinate provide insight into the formation of its oxidized derivatives.

Microorganisms are known to transform molinate through various pathways, often leading to the formation of more oxidized and sometimes more toxic metabolites. epa.gov The initial breakdown of molinate can be catalyzed by molinate hydrolase, an enzyme found in certain bacteria. researchgate.net One of the most well-documented microbial systems capable of degrading molinate is a bacterial consortium dominated by the actinobacterium Gulosibacter molinativorax. researchgate.net This bacterium is responsible for the initial cleavage of the molinate thioester bond. researchgate.net

The metabolic process for molinate involves two primary routes: one involving hydroxylation of the azepane ring and another involving the oxidation of the sulfur atom. nih.gov The sulfur oxidation pathway leads to the formation of molinate sulfoxide (B87167), which is then further oxidized to this compound. nih.gov While the degradation of molinate itself has been established, the subsequent microbial breakdown of the stable this compound metabolite is not well-documented in existing research. The persistence of such oxidized metabolites is a key consideration in bioremediation strategies.

Research has shown that molinate sulfoxide and this compound are more potent inhibitors of certain enzymes, such as testicular carboxylesterase, than the parent compound, which is linked to reproductive toxicity in mammals. researchgate.net This underscores the importance of understanding the fate of these sulfoxidized metabolites in the environment.

Table 1: Microbial Degradation of Molinate and Formation of Metabolites

| Microorganism/System | Action on Molinate/Metabolites | Key Findings | Reference |

|---|---|---|---|

| Gulosibacter molinativorax ON4(T) | Initial breakdown of molinate. | Hydrolyzes molinate by cleaving its thioester bond. Part of a five-member bacterial consortium that can mineralize molinate. | epa.govresearchgate.netresearchgate.net |

| General Microbial Metabolism | Oxidation of sulfur atom. | Forms molinate sulfoxide, which is a precursor to this compound. | nih.gov |

| Japanese Carp Liver Cytosol | Metabolism of molinate sulfoxide. | Demonstrated in vitro cleavage of molinate sulfoxide. | nih.gov |

Advanced Oxidation Processes (AOPs) for Sulfone Transformation and Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered promising for the degradation of recalcitrant organic pollutants like pesticides and their metabolites. AOPs can potentially transform this compound into less harmful substances or completely mineralize it to carbon dioxide, water, and inorganic ions. nih.gov

Common AOPs include ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), and Fenton's reagent. ozonesolutions.com These methods generate highly reactive hydroxyl radicals that can attack and break down complex organic molecules. For instance, the UV/H₂O₂ process involves the photolysis of hydrogen peroxide by UV irradiation to produce hydroxyl radicals. nih.gov

While AOPs have been shown to be effective for a wide range of pesticides, specific studies detailing the transformation and mineralization of this compound are not extensively available. Research on related compounds, such as other thiocarbamate or sulfonylurea herbicides, indicates that AOPs can achieve high degradation efficiencies. ozonesolutions.com The effectiveness of any AOP is dependent on various factors, including the concentration of the pollutant, the presence of other organic matter, pH, and the specific operating conditions of the treatment system. The application of AOPs to water containing this compound would require specific investigation to determine reaction kinetics, identify transformation products, and assess the potential for complete mineralization.

Efficacy of Water Treatment Processes in this compound Removal and Transformation

Conventional drinking water treatment processes play a role in the removal and transformation of pesticides and their metabolites. However, their efficacy for molinate and its sulfone derivative varies significantly.

Chlorination, a common disinfection method, has been shown to transform the parent compound, molinate. Laboratory studies simulating water treatment have demonstrated that chlorination can convert molinate into molinate sulfoxide, which is a toxic metabolite and a direct precursor to this compound. epa.gov The U.S. Environmental Protection Agency (EPA) has identified both molinate sulfoxide and this compound as metabolites of concern in drinking water. epa.gov It remains unclear from available data whether standard water treatment practices effectively remove these transformed metabolites. epa.gov

Other treatment processes have shown effectiveness in removing the parent compound, molinate. Ozonation and ozonation combined with hydrogen peroxide have been reported to dissipate 47% and 73% of molinate in water, respectively. researchgate.net Activated carbon has also proven to be effective for molinate removal, with powdered activated carbon (PAC) showing better performance than granular activated carbon (GAC). researchgate.netresearchgate.net The combination of ozonation with chlorination and activated carbon treatment has been suggested as the most effective approach for removing molinate from water. researchgate.net

Despite the effectiveness of these processes for the parent compound, the removal of the more oxidized and potentially more stable this compound is not guaranteed. The efficiency of treatment processes can be highly variable, depending on factors such as the concentration and type of oxidant used, contact time, and the presence of natural organic matter in the water. epa.gov

Table 2: Efficacy of Water Treatment Processes on Molinate and its Transformation Products

| Treatment Process | Effect on Molinate | Effect on this compound/sulfoxide | Reference |

|---|---|---|---|

| Chlorination | Transforms molinate into molinate sulfoxide. | Forms molinate sulfoxide, a toxic metabolite of concern. Removal efficiency of sulfoxide and sulfone is unclear. | epa.gov |

| Ozonation | 47% removal of molinate. | Data not available. | researchgate.net |

| Ozonation + H₂O₂ | 73% removal of molinate. | Data not available. | researchgate.net |

| Powdered Activated Carbon (PAC) | Effective removal of molinate. | Data not available. | researchgate.net |

| Granular Activated Carbon (GAC) | Less effective than PAC for molinate removal. | Data not available. | researchgate.net |

Future Directions in Molinate Sulfone Research

Elucidation of Novel Degradation Pathways and By-product Formation

The transformation of molinate (B1677398) in the environment is a complex process that can lead to the formation of various degradation products, including molinate-sulfone. While the primary degradation pathways of molinate, such as sulfur oxidation and ring hydroxylation, are generally understood, further research is needed to fully elucidate novel pathways and the resulting by-products. epa.gov

Under aerobic conditions, the oxidation of the sulfur atom in molinate leads to the formation of molinate-sulfoxide, which is then further oxidized to this compound. epa.govnih.gov Ring hydroxylation at the 3 and 4 positions of the azepine ring is another significant metabolic route. epa.gov However, under non-flooded soil conditions, other degradation pathways have been proposed, including cleavage of the imine, acetylation of the imine, desethylation to form a free thiocarbamic acid derivative, and subsequent S-methylation or carboxylation of the S-ethyl group. tandfonline.com

The formation of these various by-products is significant because some, like molinate-sulfoxide and this compound, can be more toxic and persistent than the parent compound. researchgate.net In fact, this compound has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for neurotransmitter metabolism. nih.govebi.ac.uk

Comprehensive Environmental Distribution Modeling Across Diverse Ecosystems

Molinate and its transformation products, including this compound, can be dispersed in the environment through various mechanisms. researchgate.net Due to its physicochemical properties, molinate is recognized as an environmental pollutant found in soils, irrigation water, and rivers. researchgate.net Volatilization is a primary mode of dissipation from soil and water surfaces. tandfonline.comca.gov

While some studies have investigated the environmental fate of molinate, more comprehensive distribution models are needed. nih.gov These models should account for the varying environmental conditions across diverse ecosystems, such as paddy fields, rivers, and downstream agricultural areas. Factors like soil type, water flow, temperature, and microbial activity can significantly influence the transport and persistence of molinate and its derivatives. ebi.ac.ukresearchgate.net

Physiologically-based pharmacokinetic (PBPK) models have been developed to predict the distribution of molinate and its metabolites within organisms, and similar comprehensive models are needed for environmental distribution. nih.govnih.gov Such models would help in predicting environmental concentrations, identifying areas of high contamination risk, and developing effective management strategies. These models should also incorporate the potential for bioaccumulation in wildlife. researchgate.net

Advanced Mechanistic Studies on Non-Target Organism Interactions and Molecular Responses

The toxic effects of molinate and its metabolites on non-target organisms are a significant concern. Molinate exposure has been linked to reproductive toxicity and neurotoxic effects in various species. nih.gov The metabolite molinate-sulfoxide is suspected of causing testicular toxicity in rats. nih.govnih.gov Furthermore, this compound has been shown to be a more potent inhibitor of aldehyde dehydrogenase (ALDH) than molinate or molinate-sulfoxide, which can lead to the accumulation of neurotoxic metabolites. nih.govebi.ac.uk

Studies using the nematode Caenorhabditis elegans have demonstrated that molinate can induce dopaminergic neurodegeneration. nih.gov In zebrafish, molinate has been shown to cause organ defects by promoting apoptosis, inflammation, and endoplasmic reticulum stress during development. researchgate.net

Future research should delve deeper into the molecular mechanisms underlying these toxic interactions. This includes identifying the specific cellular targets of this compound and other metabolites, understanding the signaling pathways that are disrupted, and characterizing the full range of molecular responses in different non-target organisms. Advanced techniques in genomics, proteomics, and metabolomics can be utilized to gain a comprehensive understanding of these interactions. Such studies are crucial for assessing the ecological risks posed by this compound and for developing biomarkers of exposure and effect.

Development of Sustainable Management Practices and Remediation Technologies for Contaminated Environments

Given the persistence and potential toxicity of molinate and its degradation products, the development of effective and sustainable management and remediation technologies is essential. Several approaches are being explored, including bioremediation and physicochemical treatments. researchgate.netscielo.br

Bioremediation utilizes microorganisms to degrade contaminants. A mixed microbial culture, dominated by Gulosibacter molinativorax, has shown promise in mineralizing molinate. researchgate.netresearchgate.net Bioaugmentation, the process of adding these specialized microbes to contaminated sites, has been shown to be more effective than natural attenuation in removing molinate from soil. researchgate.net Further research could focus on optimizing the conditions for these microbial consortia and exploring the potential of genetically engineered microorganisms for enhanced degradation.

Physicochemical remediation technologies also offer potential solutions. These include:

Advanced Oxidation Processes (AOPs): Techniques like heterogeneous photocatalysis using materials such as titanium dioxide (TiO2) can degrade organic pollutants. scielo.br

Electrokinetic Remediation: This in-situ technique uses an electric field to remove contaminants from soil and is particularly useful for fine-grained soils. scielo.br

Soil Washing: This ex-situ process uses washing solutions to remove contaminants from excavated soil. scielo.br

Excavation and Off-site Disposal: A straightforward but potentially expensive method involving the physical removal of contaminated soil. researchgate.net

Future research should focus on developing and optimizing these technologies for molinate and this compound contamination. This includes pilot-scale studies to test the effectiveness of these technologies under real-world conditions and life-cycle assessments to evaluate their environmental and economic sustainability. vermont.gov The development of integrated approaches that combine different remediation strategies may also prove to be highly effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.